molecular formula C15H26N4O2S B2465170 2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034260-54-1

2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide

Cat. No. B2465170
CAS RN: 2034260-54-1
M. Wt: 326.46
InChI Key: UBGAXITZJGMKOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with other complex organic molecules . For instance, the synthesis of a related compound, 1-(四氢-2H-吡喃-4-基)乙酮, involves the reaction of N-甲氧基-N-甲基四氢-2H-吡喃-4-甲酰胺 with four hydrofuran in a dry reaction flask .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The tetrahydro-2H-thiopyran group, for instance, is a six-membered ring containing five carbon atoms and one sulfur atom . The imidazolidine group is a five-membered ring containing three carbon atoms and two nitrogen atoms. The carboxamide group consists of a carbonyl group (C=O) and an amine group (NH2).


Chemical Reactions Analysis

The compound may undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carbonyl group in the compound can react with Wittig reagents to produce various poly-substituted alkene compounds . Additionally, the carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, reactions, and potential applications in organic synthesis and medicinal chemistry .

properties

IUPAC Name

2-oxo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2S/c20-14-16-5-8-19(14)15(21)17-11-12-1-6-18(7-2-12)13-3-9-22-10-4-13/h12-13H,1-11H2,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGAXITZJGMKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)N2CCNC2=O)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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